Dichlorotris(triphenylphosphino)ruthenium (II)

Vue d'ensemble

Description

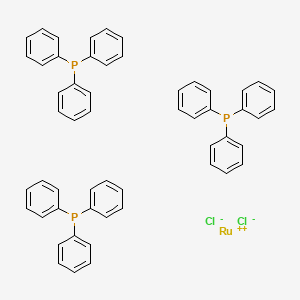

Dichlorotris(triphenylphosphino)ruthenium(II), with the formula RuCl₂(PPh₃)₃, is a ruthenium(II) complex featuring two chloride ligands and three triphenylphosphine (PPh₃) ligands. It is a five-coordinate complex with a distorted trigonal bipyramidal geometry, as confirmed by X-ray crystallography and density functional theory (DFT) studies . The PPh₃ ligands act as strong σ-donors, stabilizing the ruthenium center and influencing its reactivity in catalytic applications. This compound is synthesized via the reduction of ruthenium(III) chloride in the presence of excess PPh₃ under inert conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dichlorotris(triphenylphosphino)ruthenium (II)(II) is synthesized by reacting ruthenium trichloride trihydrate with a methanolic solution of triphenylphosphine . The reaction can be represented as follows:

2RuCl3(H2O)3+7PPh3→2RuCl2(PPh3)3+2HCl+5H2O+OPPh3

The coordination sphere of Dichlorotris(triphenylphosphino)ruthenium (II)(II) can be viewed as either five-coordinate or octahedral .

Industrial Production Methods

Industrial production methods for Dichlorotris(triphenylphosphino)ruthenium (II)(II) are not extensively documented, but the laboratory synthesis methods are scalable for industrial applications.

Analyse Des Réactions Chimiques

Reduction Reactions

RuCl₂(PPh₃)₃ undergoes reduction under various conditions to form hydrido and metallated complexes:

-

Sodium/Magnesium Amalgam in THF–Acetonitrile : Reduction produces RuH(C₆H₄PPh₂)(MeCN)(PPh₃)₂, a hydrido ortho-metallated phosphine ruthenium(II) complex. Labile intermediates such as paramagnetic Ru(MeCN)₂(PPh₃)₂ and Ru(MeCN)₃(PPh₃)₂ are observed .

-

Hydrogen Gas with Base : Reaction with H₂ and triethylamine (NEt₃) yields HRuCl(PPh₃)₃, a purple monohydride complex .

Table 1: Reduction Products and Conditions

| Reducing Agent | Solvent/Ligand | Product | Key Characteristics |

|---|---|---|---|

| Na/Hg | THF–MeCN | RuH(C₆H₄PPh₂)(MeCN)(PPh₃)₂ | Ortho-metallated, diamagnetic |

| H₂ + NEt₃ | Benzene | HRuCl(PPh₃)₃ | Catalytic for alkene hydrogenation |

Ligand Substitution Reactions

The triphenylphosphine ligands are readily replaced by stronger field ligands:

-

Carbon Monoxide (CO) : Forms trans,trans,trans-RuCl₂(CO)₂(PPh₃)₂, which isomerizes to the cis configuration upon recrystallization .

-

Bidentate Phosphines (e.g., dppe) : Substitution yields RuCl₂(dppe)₂, a precursor to Grubbs-type catalysts .

-

N-Donor Ligands : Pyridine or 2,2′-bipyridyl (bipy) form RuH(C₆H₄PPh₂)(C₅H₅N)(PPh₃)₂ isomers or RuH(C₆H₄PPh₂)(bipy)(PPh₃) .

Table 2: Ligand Substitution Examples

Catalytic Reactions

RuCl₂(PPh₃)₃ is a precatalyst for multiple transformations:

-

Hydrogenation : Selectively hydrogenates alk-1-enes to alkanes, with rates 10³ times faster than other alkenes .

-

Oxidation : Converts alcohols to ketones/aldehydes using tert-butyl hydroperoxide or O₂ .

-

Cross-Coupling : Facilitates C–H activation in alcohols for carbon-carbon bond formation with Lewis acids .

-

Kharasch Addition : Adds chlorocarbons to alkenes via radical pathways .

Mechanistic Insight : Hydride transfer and oxidative addition of C–H bonds are critical steps, often involving ortho-metallated intermediates .

Reactions with Bases and Hydroxides

Interaction with alkaline reagents leads to hydroxo and alkoxo complexes:

-

NaOH/KOH in THF or Acetone : Forms hydroxo-bridged dimers (e.g., [(PPh₃)₂H(sol)Ru(μ-OH)₂Ru(sol)H(PPh₃)₂]) and tetranuclear species .

-

Sodium Methoxide : Generates Ru–CHO and Ru–OCH₂ groups, relevant to alcohol decarbonylation .

Miscellaneous Reactions

Applications De Recherche Scientifique

Catalytic Applications

1.1 Organic Synthesis

Dichlorotris(triphenylphosphine)ruthenium(II) acts as a catalyst in numerous organic transformations:

- C-H Activation : It facilitates C-H activation reactions, enabling the functionalization of hydrocarbons. This includes the Kharasch addition of chlorocarbons to alkenes, which is crucial for synthesizing complex organic molecules .

- Hydrogenation Reactions : The compound serves as a precatalyst for the hydrogenation of alkenes, nitro compounds, ketones, carboxylic acids, and imines. For example, it can convert alkenes to alkanes efficiently under mild conditions .

- Oxidation Reactions : RuCl₂(PPh₃)₃ can oxidize alcohols to aldehydes or ketones using various oxidants such as tert-butyl hydroperoxide. Additionally, it catalyzes the oxidation of amides to t-butyldioxyamides .

- Cross-Coupling Reactions : The compound is effective in cross-coupling reactions that involve the formation of carbon-carbon bonds from alcohols via C-H activation in the presence of Lewis acids .

Material Science Applications

2.1 Precursor for Other Complexes

Dichlorotris(triphenylphosphine)ruthenium(II) serves as a precursor for synthesizing other ruthenium complexes used in various applications, including:

- Grubbs Catalysts : It can be transformed into tetrakis(triphenylphosphine)ruthenium(II), which is a precursor to Grubbs catalysts employed in metathesis reactions .

- Nanomaterials : Recent studies have explored its potential in creating nanostructures for applications in solar energy conversion and water treatment technologies .

Table 1: Summary of Key Studies Involving Dichlorotris(triphenylphosphine)ruthenium(II)

Mécanisme D'action

The mechanism of action of Dichlorotris(triphenylphosphino)ruthenium (II)(II) involves coordination with substrates through its ruthenium center. The compound can facilitate various catalytic processes by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Comparisons

RuCl₂(PPh₃)₃ vs. Hydridochlorotris(triphenylphosphine)ruthenium(II) [RuClH(PPh₃)₃]

- Structure : RuClH(PPh₃)₃ replaces one chloride ligand with a hydride (H⁻), resulting in a similar five-coordinate geometry. The hydride ligand induces a slight distortion due to its smaller size and stronger field character .

- Reactivity : The hydride complex exhibits superior activity in homogeneous catalytic hydrogenation of alkenes, as the hydride ligand facilitates hydrogen transfer steps. In contrast, RuCl₂(PPh₃)₃ is more commonly used in transfer hydrogenation and ligand substitution reactions .

RuCl₂(PPh₃)₃ vs. Dichlorido(η⁶-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II)

- Ligand Effects: The p-cymene ligand provides π-backbonding stabilization, while tris(2-cyanoethyl)phosphine (P(CH₂CH₂CN)₃) introduces electron-withdrawing cyano groups. This reduces the electron density at the ruthenium center compared to PPh₃, altering catalytic selectivity in oxidation reactions .

- Coordination Geometry : The η⁶-p-cymene ligand occupies three coordination sites, resulting in an octahedral geometry, whereas RuCl₂(PPh₃)₃ is five-coordinate .

Catalytic Performance

RuCl₂(PPh₃)₃ shows moderate activity in transfer hydrogenation, while the hydride derivative RuClH(PPh₃)₃ excels in hydrogenation due to its accessible H⁻ ligand . Substitution of one PPh₃ ligand with piperidine in [RuCl₂(PPh₃)₂(piperidine)] reduces steric bulk, enhancing selectivity in allylic alkylation but lowering TOF .

Stability and Decomposition

DFT studies reveal that RuCl₂(PPh₃)₃ undergoes ligand dissociation with a bond reorganization energy (Re) of 8.2 kcal/mol for PPh₃ loss, making it prone to decomposition under thermal stress . In contrast, the dimeric complex [Ru₂Cl₄(PPh₃)₄] exhibits higher stability due to bridging chloride ligands, with a decomposition energy of +15.6 kcal/mol .

Electrochemical Properties

RuCl₂(PPh₃)₃ lacks significant electrochemiluminescence (ECL) activity, unlike dichlorotris(1,10-phenanthroline)ruthenium(II), which shows strong ECL signals due to its extended π-conjugation system . This highlights the critical role of ligand choice in tuning electrochemical behavior.

Activité Biologique

Dichlorotris(triphenylphosphino)ruthenium(II), commonly referred to as RuCl₂(PPh₃)₃, is a complex that has garnered attention in both synthetic and biological chemistry. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₅₄H₄₅Cl₂P₃Ru

- Molecular Weight : 958.85 g/mol

- CAS Number : 15529-49-4

- Solubility : Insoluble in water, sensitive to air and moisture.

Dichlorotris(triphenylphosphino)ruthenium(II) acts primarily through the following mechanisms:

- Catalytic Activity : It serves as a catalyst in various organic reactions, including the synthesis of furans from allenyl sulfides and C-H activation reactions .

- Cellular Interaction : The compound interacts with cellular components, leading to cytotoxic effects. Studies have shown that it can induce apoptosis in cancer cell lines such as HL-60 .

Cytotoxicity

Research has demonstrated that RuCl₂(PPh₃)₃ exhibits significant cytotoxic effects across various cell lines:

- HL-60 Cells : The complex showed potent cytotoxicity, with IC₅₀ values indicating effective cell death at low concentrations. In one study, the compound induced apoptosis through DNA damage mechanisms .

- Peripheral Blood Mononuclear Cells (PBMCs) : The compound's effects were compared against normal PBMCs, demonstrating selective toxicity towards leukemic cells while sparing normal cells .

Case Studies

- Hydrazine Rearrangement : A study highlighted the rearrangement of 1,2-diphenylhydrazine to ortho-semidine upon reaction with RuCl₂(PPh₃)₃. This reaction was characterized using X-ray crystallography and NMR spectroscopy, showcasing the complex's ability to facilitate significant chemical transformations without oxidation-reduction chemistry .

- Lactam Synthesis : In another investigation, RuCl₂(PPh₃)₃ was utilized in microwave-assisted reactions to synthesize lactams. These compounds were evaluated for their hemolytic and cytotoxic responses, revealing a non-hemolytic profile while exhibiting varying degrees of cytotoxicity depending on structural modifications .

Cytotoxicity Data Summary

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemic) | 20-50 | Induction of apoptosis via DNA damage |

| PBMC | >100 | Minimal toxicity observed |

| Doxorubicin-resistant HL-60 | 30-70 | Selective toxicity |

Reaction Conditions for Lactam Synthesis

| Catalyst | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| RuCl₂(PPh₃)₃ | Microwave-assisted cyclization | 70-90 | Non-hemolytic; variable cytotoxicity |

| RuCl₂(PPh₃)₂ + Hydrazine | Rearrangement | 76 | Formation of ortho-semidine |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and structurally characterizing RuCl₂(PPh₃)₃?

RuCl₂(PPh₃)₃ is typically synthesized via ligand substitution reactions of RuCl₃ with excess triphenylphosphine (PPh₃) in ethanol under reflux. The product is purified via recrystallization from dichloromethane/hexane mixtures. Structural characterization employs single-crystal X-ray diffraction (SC-XRD), revealing a distorted octahedral geometry with two chloride ligands in cis positions and three PPh₃ ligands. DFT studies (M06-L/def2-TZVP level) corroborate experimental bond lengths (Ru–Cl: ~2.35–2.40 Å; Ru–P: ~2.35–2.45 Å) and confirm steric effects from bulky PPh₃ ligands .

Q. What catalytic applications are most commonly reported for RuCl₂(PPh₃)₃ in organic synthesis?

RuCl₂(PPh₃)₃ is a versatile catalyst for radical-mediated reactions, such as:

- Addition of CCl₄ to alkenes : Catalyzes 1,2- or 1,4-addition to cis-cyclooctene, yielding 75% 1-chloro-4-(trichloromethyl)cyclooctane at 0.7 mol% loading. Product ratios depend on catalyst concentration and temperature (ΔG‡ for 1,4-addition: ~20 kcal/mol) .

- Living radical polymerization : Initiates controlled polymerization of methyl methacrylate (MMA) via a RuCl₂(PPh₃)₃/methylaluminum bis(2,6-di-tert-butylphenoxide) system, achieving narrow polydispersity (Đ = 1.2–1.3) .

Advanced Research Questions

Q. How do DFT studies elucidate substitution mechanisms and ligand dynamics in RuCl₂(PPh₃)₃?

DFT calculations reveal that ligand substitution proceeds via a dissociative mechanism. The energy barrier for PPh₃ dissociation (~15–20 kcal/mol) is lower than for chloride ligands (~25–30 kcal/mol). Bond reorganization energies (Re) for PPh₃ ligands range from 1.5–2.0 kcal/mol, indicating moderate steric strain. Charge decomposition analysis (CDA) shows significant back-donation from Ru to PPh₃ (Σ-BD: ~40–50 kcal/mol), stabilizing the complex .

Q. What experimental evidence supports RuCl₂(PPh₃)₃'s role in living radical polymerization?

Kinetic studies demonstrate a linear relationship between monomer conversion and molecular weight, with minimal chain transfer/termination. The RuCl₂(PPh₃)₃ system maintains catalytic activity over multiple cycles due to reversible Ru–PPh₃ bond cleavage, enabling chain propagation control. NMR and GPC data confirm living behavior, with Đ < 1.5 even at high conversions (>80%) .

Q. How do discrepancies arise in reported catalytic activities of RuCl₂(PPh₃)₃ across studies?

Variations in catalytic efficiency (e.g., CCl₄ addition yields: 70–95%) stem from:

- Solvent effects : Polar solvents (e.g., DMF) enhance chloride ligand lability, accelerating catalysis.

- Ligand dissociation kinetics : Excess PPh₃ (common in synthesis) inhibits active-site accessibility.

- Substrate steric hindrance : Bulky alkenes reduce regioselectivity (1,2 vs. 1,4 adducts) .

Q. What is the impact of ligand substitution on RuCl₂(PPh₃)₃'s reactivity?

Substitution of PPh₃ with π-accepting ligands (e.g., diazabutadienes) alters redox properties, forming dinuclear Ru complexes. This shifts reactivity from radical to two-electron pathways (e.g., hydrogenation). Kinetic studies show substitution rates follow the order: PPh₃ < CO < NO⁺, correlating with ligand σ-donor strength .

Q. How does catalyst concentration influence product distribution in CCl₄-alkene addition?

Higher RuCl₂(PPh₃)₃ concentrations (≥1 mol%) favor 1,4-adducts due to increased Ru–Cl lability, enabling faster radical chain propagation. At lower concentrations (0.5 mol%), 1,2-adducts dominate (25% yield), suggesting a ligand-saturated mechanism .

Q. Methodological Recommendations

- For mechanistic studies : Combine SC-XRD with time-resolved DFT to map substitution pathways.

- For polymerization control : Optimize Al/Ru molar ratios (1:1 to 2:1) to balance initiation and propagation rates .

- For regioselective catalysis : Use low catalyst loadings (≤0.5 mol%) and non-polar solvents (e.g., toluene) to favor 1,2-adducts .

Propriétés

IUPAC Name |

ruthenium(2+);triphenylphosphane;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.2ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWBLJMBLGWSIN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45Cl2P3Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15529-49-4 | |

| Record name | Dichlorotris(triphenylphosphine)ruthenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15529-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorotris(triphenylphosphine)ruthenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015529494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorotris(triphenylphosphine)ruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.